![molecular formula C14H20N4O3 B2573252 N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide CAS No. 1211286-62-2](/img/structure/B2573252.png)
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic effects in various neurological disorders, including anxiety, depression, and addiction. In
Scientific Research Applications
Antimicrobial Activity
A series of novel derivatives incorporating the morpholine and pyrimidinone moieties demonstrated significant antimicrobial activity against various bacterial and fungal strains. These compounds were synthesized and evaluated for their in vitro antimicrobial potency, showing good to excellent activity in comparison with standard drugs. This indicates the potential of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide derivatives for developing new antimicrobial agents (Devarasetty et al., 2019; Zaki et al., 2020).
Antiproliferative Activity
Research into the crystal structure and synthesis of morpholine and pyrimidinone derivatives has uncovered significant antiproliferative activity against cancer cell lines. The crystal structure analysis provides insights into the binding modes and interactions critical for this biological activity, suggesting avenues for the development of new anticancer drugs (Lu et al., 2021).
Enzyme Inhibition
Compounds featuring the morpholine and pyrimidinone structures have been identified as potent inhibitors of specific enzymes relevant to cancer and neurodegenerative diseases. For instance, derivatives have shown to inhibit the activity of PI3Kβ, a kinase implicated in PTEN-deficient cancers. This suggests a therapeutic potential for treating cancer types characterized by specific genetic deficiencies (Certal et al., 2014).
Neurodegenerative Disease Research
The synthesis and evaluation of morpholine and pyrimidinone derivatives have also found relevance in neurodegenerative disease research. Certain derivatives have been explored as potential imaging agents for Parkinson's disease, aiming to target and visualize specific enzymes associated with the disease's pathology. This highlights the role of these compounds in developing diagnostic tools and understanding disease mechanisms (Wang et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and proteins, influencing a wide range of biological activities .
Mode of Action
Similar compounds have been shown to interact with their targets through hydrogen bond and π-π interactions .
Biochemical Pathways
Similar compounds have been known to affect various pathways, leading to diverse biological activities .
Pharmacokinetics
Similar compounds have been shown to have good pharmacokinetic properties, high gastrointestinal absorption, oral bioavailability, and less toxicity .
Result of Action
Similar compounds have been shown to inhibit the production of certain pro-inflammatory mediators .
Action Environment
Similar compounds have been shown to exhibit activity under laboratory-controlled conditions .
properties
IUPAC Name |
N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(11-1-2-11)15-3-6-21-13-9-12(16-10-17-13)18-4-7-20-8-5-18/h9-11H,1-8H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWWHSPGUFJTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.